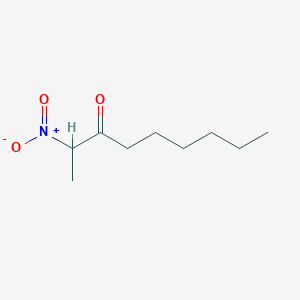

3-Nonanone, 2-nitro-

Description

BenchChem offers high-quality 3-Nonanone, 2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nonanone, 2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

85199-51-5 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-nitrononan-3-one |

InChI |

InChI=1S/C9H17NO3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h8H,3-7H2,1-2H3 |

InChI Key |

NOFLDMILTFKEIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Nitro-3-nonanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-nitro-3-nonanone from 3-nonanone. The document provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and expected analytical data. The synthesis of α-nitro ketones is a valuable transformation in organic chemistry, as the nitro group can be further manipulated to introduce other functional groups or participate in various carbon-carbon bond-forming reactions.

Synthetic Pathway Overview

The synthesis of 2-nitro-3-nonanone from 3-nonanone can be effectively achieved through a two-step sequence involving the formation of a silyl enol ether intermediate, followed by nitration. This method offers good control over the regioselectivity of the nitration, favoring the less substituted α-carbon.

An alternative, though potentially less direct, method involves a Henry reaction to create an α-nitro alcohol, which is subsequently oxidized to the target α-nitro ketone.

This guide will focus on the silyl enol ether route due to its likely higher regioselectivity and milder reaction conditions.

Experimental Protocols

Step 1: Synthesis of 3-(trimethylsilyloxy)non-2-ene

This procedure outlines the formation of the kinetic silyl enol ether of 3-nonanone, which is the key intermediate for the regioselective nitration at the C2 position.

Materials:

-

3-Nonanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium in hexanes is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

A solution of 3-nonanone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium enolate.

-

Trimethylsilyl chloride (TMSCl) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 3-(trimethylsilyloxy)non-2-ene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Nitro-3-nonanone

This protocol describes the nitration of the silyl enol ether intermediate using tetranitromethane.

Materials:

-

3-(trimethylsilyloxy)non-2-ene (from Step 1)

-

Tetranitromethane (TNM)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

A solution of 3-(trimethylsilyloxy)non-2-ene in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.

-

A solution of tetranitromethane in anhydrous DCM is added dropwise to the cooled solution of the silyl enol ether. The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction typically results in the formation of a colored solution which then fades.[1]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-nitro-3-nonanone.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-nitro-3-nonanone. The yields are based on typical outcomes for similar reactions reported in the literature.[2]

| Parameter | Value | Reference |

| Step 1: Silyl Enol Ether Formation | ||

| Typical Yield | 85-95% | General procedure for kinetic silyl enol ether formation. |

| Step 2: Nitration | ||

| Typical Yield | 70-85% | Based on nitration of silyl enol ethers with TNM.[1] |

| Overall Yield | 60-80% | Calculated from the individual step yields. |

Characterization Data

The following are the expected spectroscopic data for the final product, 2-nitro-3-nonanone.

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong absorption band is expected around 1715-1730 cm⁻¹.[3]

-

NO₂ asymmetric stretch: A strong absorption band is expected around 1550 cm⁻¹.[4][5]

-

NO₂ symmetric stretch: A medium to strong absorption band is expected around 1370 cm⁻¹.[4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

-

-CH(NO₂)- proton: A quartet or multiplet is expected around δ 5.2-5.4 ppm.

-

-CH₂- (adjacent to C=O) protons: A triplet is expected around δ 2.6-2.8 ppm.

-

-CH₃ (adjacent to -CH(NO₂)-) protons: A doublet is expected around δ 1.7-1.8 ppm.

-

Alkyl chain protons (-CH₂-) : Multiplets are expected in the range of δ 1.2-1.7 ppm.

-

Terminal -CH₃ proton: A triplet is expected around δ 0.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

-

C=O carbon: A resonance is expected around δ 200-205 ppm.[6]

-

-CH(NO₂)- carbon: A resonance is expected around δ 88-92 ppm.

-

Other alkyl carbons will appear in the upfield region of the spectrum.

Visualizations

Signaling Pathway: Synthesis of 2-Nitro-3-nonanone

Caption: Synthetic route to 2-nitro-3-nonanone via a silyl enol ether intermediate.

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Navigating the Spectroscopic Frontier: A Technical Guide to the 1H and 13C NMR Signatures of 2-Nitro-3-nonanone

For Immediate Release

A Deep Dive into the Nuclear Magnetic Resonance Profile of a Nitroalkane Ketone

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of chemical structures. This technical guide provides an in-depth analysis of the predicted 1H and 13C NMR data for 2-nitro-3-nonanone, a compound of interest for its potential applications in organic synthesis and medicinal chemistry. In the absence of publicly available experimental spectra for 2-nitro-3-nonanone, this document leverages advanced predictive algorithms to forecast its spectral characteristics, offering a valuable resource for researchers in the field.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 2-nitro-3-nonanone. These predictions were generated using a validated computational model that accounts for the electronic environment of each nucleus. The structure of 2-nitro-3-nonanone is provided below for reference.

Figure 1. Chemical structure of 2-nitro-3-nonanone.

Table 1: Predicted 1H NMR Data for 2-nitro-3-nonanone (Solvent: CDCl3, Reference: TMS at 0.00 ppm)

| Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-1 | 1.65 | Doublet | 6.8 |

| H-2 | 5.30 | Quartet | 6.8 |

| H-4 | 2.60 | Triplet | 7.5 |

| H-5 | 1.60 | Sextet | 7.5 |

| H-6 | 1.30 | Multiplet | 7.5 |

| H-7 | 1.28 | Multiplet | 7.5 |

| H-8 | 1.25 | Sextet | 7.5 |

| H-9 | 0.88 | Triplet | 7.2 |

Table 2: Predicted 13C NMR Data for 2-nitro-3-nonanone (Solvent: CDCl3, Reference: TMS at 0.00 ppm)

| Atom Position | Predicted Chemical Shift (ppm) |

| C-1 | 14.5 |

| C-2 | 89.0 |

| C-3 | 205.0 |

| C-4 | 38.0 |

| C-5 | 25.0 |

| C-6 | 29.0 |

| C-7 | 31.5 |

| C-8 | 22.5 |

| C-9 | 14.0 |

Experimental Protocols

While the data presented is predictive, the following outlines a standard experimental protocol for the acquisition of 1H and 13C NMR spectra for a small organic molecule like 2-nitro-3-nonanone.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The sample is shimmed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved NMR signals.

3. 1H NMR Acquisition:

-

A standard one-pulse experiment is typically used.

-

Key parameters to be set include the spectral width (e.g., -2 to 12 ppm), the number of scans (e.g., 8-16, depending on sample concentration), the relaxation delay (e.g., 1-2 seconds), and the acquisition time (e.g., 2-4 seconds).

-

The Free Induction Decay (FID) signal is acquired and then Fourier transformed to obtain the 1H NMR spectrum.

4. 13C NMR Acquisition:

-

A proton-decoupled experiment, such as a power-gated decoupling sequence, is commonly employed to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

-

A wider spectral width is required (e.g., 0 to 220 ppm).

-

Due to the low natural abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to achieve a good signal-to-noise ratio.

-

The acquired FID is processed via Fourier transformation to yield the 13C NMR spectrum.

5. Data Processing:

-

The raw data is processed using appropriate NMR software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

-

Integration of the signals in the 1H NMR spectrum is performed to determine the relative ratios of the protons.

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the general workflow for elucidating the structure of an unknown organic compound using NMR spectroscopy. This process integrates various NMR experiments to piece together the molecular puzzle.

Caption: Workflow for NMR-based structure elucidation.

This guide provides a foundational understanding of the expected NMR spectral features of 2-nitro-3-nonanone and a practical framework for its experimental investigation. The combination of predictive data and standardized protocols aims to empower researchers in their synthetic and analytical endeavors.

Mass Spectrometry of 3-Nonanone, 2-nitro-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 3-Nonanone, 2-nitro-. Due to a lack of publicly available experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for ketones and nitro compounds. For comparative purposes, experimentally determined data for the parent compound, 3-Nonanone, is also included.

Compound Characteristics

-

Compound Name: 3-Nonanone, 2-nitro-

-

CAS Number: 85199-51-5

-

Molecular Formula: C₉H₁₇NO₃

-

Molecular Weight: 187.24 g/mol

-

Chemical Structure:

Mass Spectrometry Data

Experimental Data for 3-Nonanone

The following table summarizes the prominent peaks observed in the electron ionization (EI) mass spectrum of 3-Nonanone. This data provides a baseline for understanding the fragmentation of the carbon skeleton.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 57 | High | [CH₃CH₂CO]⁺ (Acylium ion from α-cleavage) |

| 113 | Moderate | [CH₃(CH₂)₅CO]⁺ (Acylium ion from α-cleavage) |

| 29 | Moderate | [CH₃CH₂]⁺ |

| 43 | High | [CH₃CH₂CH₂]⁺ |

| 72 | Moderate | McLafferty rearrangement product |

Theoretical Fragmentation Data for 3-Nonanone, 2-nitro-

The presence of the nitro group at the 2-position is expected to significantly influence the fragmentation pattern compared to 3-Nonanone. The following table outlines the predicted major fragment ions for 3-Nonanone, 2-nitro- under electron ionization.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 187 | [C₉H₁₇NO₃]⁺ | Molecular Ion (M⁺) |

| 141 | [C₉H₁₇O]⁺ | Loss of NO₂ |

| 158 | [C₈H₁₅NO₃]⁺ | Loss of C₂H₅ (ethyl group) |

| 157 | [C₉H₁₇NO₂]⁺ | Loss of NO |

| 128 | [C₇H₁₄NO]⁺ | α-cleavage with loss of C₂H₅ and NO₂ |

| 86 | [C₄H₈NO]⁺ | Cleavage at C3-C4 with charge on the nitro-containing fragment |

| 71 | [C₅H₁₁]⁺ | Hexyl radical cation |

| 57 | [C₃H₅O]⁺ | Acylium ion from cleavage at C4-C5 |

Proposed Fragmentation Pathway

The fragmentation of 3-Nonanone, 2-nitro- is likely initiated by the ionization of a lone pair electron from the carbonyl oxygen or the nitro group. The resulting molecular ion can then undergo several fragmentation pathways as depicted in the following diagram.

Caption: Proposed fragmentation of 3-Nonanone, 2-nitro-.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of 3-Nonanone, 2-nitro- would involve the following steps.

Sample Preparation

-

Accurately weigh approximately 1 mg of the 3-Nonanone, 2-nitro- standard.

-

Dissolve the standard in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations for calibration.

-

For unknown samples, dissolve a known quantity in the chosen solvent and filter if necessary to remove particulates.

GC-MS Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3-5 minutes |

Analytical Workflow

The overall process for the GC-MS analysis of 3-Nonanone, 2-nitro- can be visualized as a logical workflow.

Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding for the mass spectrometric analysis of 3-Nonanone, 2-nitro-. Experimental verification of the proposed fragmentation pathways is recommended for definitive structural elucidation.

An In-Depth Technical Guide to the Infrared Spectroscopy of α-Nitro Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Nitro ketones are a compelling class of organic compounds characterized by the presence of a nitro group (—NO₂) attached to the carbon atom alpha to a carbonyl group (C=O). This unique structural arrangement imparts distinct chemical reactivity, making them valuable intermediates in organic synthesis and of significant interest in medicinal chemistry and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides crucial information about the functional groups present in a molecule. For α-nitro ketones, IR spectroscopy is instrumental in confirming their synthesis and in understanding the electronic and structural environment of the key nitro and carbonyl functionalities. This guide provides a detailed overview of the infrared spectroscopic properties of α-nitro ketones, including characteristic vibrational frequencies, factors influencing these frequencies, and a generalized experimental protocol for obtaining their spectra.

Core Principles of Infrared Spectroscopy of α-Nitro Ketones

The infrared spectrum of an α-nitro ketone is dominated by the vibrational modes of the nitro and carbonyl groups. The positions of these absorption bands are sensitive to the molecular structure, including the nature of the substituents and the overall molecular geometry.

The Carbonyl Group (C=O) Stretching Vibration

The carbonyl group gives rise to a strong absorption band in the region of 1660–1770 cm⁻¹. The exact position of this band is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the C=O bond order and shift the stretching frequency to higher wavenumbers. Conversely, electron-donating groups lower the frequency.

-

Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring lowers the stretching frequency by 25–30 cm⁻¹, due to the delocalization of π-electrons which reduces the double bond character of the C=O bond.[1]

-

Ring Strain: In cyclic ketones, the C=O stretching frequency increases as the ring size decreases. For instance, a six-membered cyclic ketone absorbs at a lower frequency than a five- or four-membered cyclic ketone.[2]

The Nitro Group (NO₂) Stretching Vibrations

The nitro group is characterized by two strong stretching vibrations:

-

Asymmetric NO₂ Stretch: This typically appears in the range of 1500–1570 cm⁻¹.

-

Symmetric NO₂ Stretch: This is observed at a lower frequency, generally between 1300 cm⁻¹ and 1380 cm⁻¹.

The positions of these bands can also be affected by the electronic environment. For example, conjugation with an aromatic ring can shift the nitro group absorption bands to slightly lower wavenumbers.[3]

Quantitative Infrared Spectral Data of α-Nitro Ketones

The precise vibrational frequencies of the carbonyl and nitro groups in α-nitro ketones can provide valuable structural insights. Below are tables summarizing the key IR absorption data for a representative aromatic α-nitro ketone, ω-nitroacetophenone, and general ranges for different classes of α-nitro ketones.

Table 1: Infrared Spectral Data for ω-Nitroacetophenone and its Deuterated Analogs [4]

| Compound | ν(C=O) (cm⁻¹) | νₐₛ(NO₂) (cm⁻¹) | νₛ(NO₂) (cm⁻¹) |

| ω-Nitroacetophenone | 1698 | 1558 | 1377 |

| ω-Nitroacetophenone-d₅ | 1695 | 1558 | 1377 |

| ω-Nitroacetophenone-d₂ | 1698 | 1558 | 1377 |

| ω-Nitroacetophenone-d₇ | 1695 | 1558 | 1377 |

Table 2: General Infrared Absorption Ranges for α-Nitro Ketones

| Functional Group | Vibrational Mode | Aliphatic α-Nitro Ketones (cm⁻¹) | Aromatic α-Nitro Ketones (cm⁻¹) | Cyclic α-Nitro Ketones (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1715 - 1730 | 1685 - 1710 | 1715 - 1785 (ring size dependent) |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1570 | 1530 - 1560 | 1540 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1365 - 1385 | 1340 - 1370 | 1350 - 1380 |

Note: These are general ranges and can be influenced by substituents and other structural features.

Factors Influencing Vibrational Frequencies in α-Nitro Ketones

A detailed analysis of the infrared spectra of α-nitro ketones reveals the influence of various structural and environmental factors on the vibrational frequencies of the carbonyl and nitro groups.

Conjugation Effects in Aromatic α-Nitro Ketones

In aromatic α-nitro ketones, such as ω-nitroacetophenone, the carbonyl group is in conjugation with the benzene ring. This conjugation leads to a delocalization of the π-electrons, which weakens the C=O double bond and consequently lowers its stretching frequency compared to a non-conjugated aliphatic ketone.[1] For ω-nitroacetophenone, the C=O stretching frequency is observed at 1698 cm⁻¹, which is lower than the typical value for a saturated aliphatic ketone (around 1715 cm⁻¹).[2][4]

Intramolecular Interactions

Evidence from detailed spectroscopic studies of ω-nitroacetophenone suggests the possibility of intramolecular interactions. For instance, an interaction between the hydrogen atoms of the α-methylene group and the ortho-hydrogen atom of the benzene ring has been proposed.[4] Such interactions can influence the conformation of the molecule and subtly affect the vibrational frequencies of nearby functional groups.

Experimental Protocols for Infrared Spectroscopy of α-Nitro Ketones

Obtaining high-quality infrared spectra of α-nitro ketones requires careful sample preparation and instrument operation. The following is a generalized experimental protocol.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for acquiring infrared spectra due to its high sensitivity, resolution, and speed.[5] A typical instrument is equipped with a light source (e.g., a Globar or Nernst glower), a Michelson interferometer, a sample compartment, and a detector (e.g., DTGS or MCT).

Sample Preparation

The method of sample preparation depends on the physical state of the α-nitro ketone.

-

Solid Samples:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This is a common method for obtaining high-quality spectra of solid samples.

-

Nujol Mull: A small amount of the solid sample is ground to a fine powder and then mixed with a few drops of Nujol (a mineral oil) to form a paste. The paste is then spread between two KBr or NaCl plates. The absorption bands of Nujol (around 2924, 1462, and 1377 cm⁻¹) will be present in the spectrum and must be accounted for.

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for a wide range of solid and liquid samples.[6]

-

-

Liquid Samples:

-

Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.

-

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the spectral regions of interest. The solution is then placed in a liquid cell of a known path length. A spectrum of the pure solvent should be run as a background.

-

Data Acquisition

-

Background Spectrum: A background spectrum of the empty sample compartment (or with the pure solvent or KBr pellet) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any signals from the solvent or sample matrix.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the α-nitro ketone. The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The general workflow for obtaining and interpreting the infrared spectrum of an α-nitro ketone can be visualized as a logical sequence of steps.

Caption: General workflow for IR analysis of α-nitro ketones.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of α-nitro ketones. The distinct and strong absorption bands of the carbonyl and nitro groups provide a clear spectral signature for these compounds. A thorough analysis of the positions of these bands, in conjunction with an understanding of the effects of conjugation, ring strain, and other structural features, can yield valuable information about the molecular structure and electronic environment of α-nitro ketones. This makes IR spectroscopy a critical technique in the synthesis, characterization, and application of these important molecules in research, drug development, and other scientific disciplines.

References

Stability and Reactivity of 2-Nitro-3-Nonanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-nitro-3-nonanone, an α-nitro ketone of interest in organic synthesis and potentially in drug development. Due to the limited availability of data for this specific compound, this guide also draws upon information from analogous α-nitro ketones to provide a thorough understanding of its chemical behavior. The document covers synthetic methods, physical and spectroscopic properties, stability under various conditions, and characteristic reactions. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application in a research and development setting.

Introduction

α-Nitro ketones are a versatile class of organic compounds characterized by the presence of a nitro group adjacent to a carbonyl functionality. This unique structural arrangement confers a rich and diverse reactivity profile, making them valuable intermediates in a variety of synthetic transformations. The electron-withdrawing nature of both the nitro and carbonyl groups activates the α-carbon, rendering it susceptible to both nucleophilic attack and deprotonation. 2-Nitro-3-nonanone, the subject of this guide, is a representative example of this class of compounds, and understanding its stability and reactivity is crucial for its safe handling and effective utilization in synthetic and medicinal chemistry. Nitro compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects, which makes α-nitro ketones like 2-nitro-3-nonanone potential scaffolds for drug discovery.[1] However, the nitro group is also associated with potential toxicity, including mutagenicity, which necessitates careful evaluation in any drug development program.[2][3]

Synthesis of 2-Nitro-3-Nonanone

The primary route for the synthesis of 2-nitro-3-nonanone involves a two-step process: a Henry (nitroaldol) reaction followed by oxidation of the resulting β-nitro alcohol.[4][5][6]

Synthesis Workflow

Caption: General workflow for the synthesis of 2-nitro-3-nonanone.

Physicochemical and Spectroscopic Properties

Physical Properties

| Property | 2-Nitro-3-nonanone | 2-Nonanone (for comparison) |

| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₈O |

| Molecular Weight | 187.24 g/mol | 142.24 g/mol |

| Appearance | Not specified | Colorless liquid[8] |

| Melting Point | Not specified | -21 °C[9] |

| Boiling Point | Not specified | 192 °C at 743 mmHg |

| Density | Not specified | 0.82 g/mL at 25 °C[9] |

| Solubility | Not specified | Insoluble in water[8] |

Spectroscopic Data

| Spectroscopy | Data for 2-Nitro-3-nonanone[7] |

| ¹H NMR (CDCl₃) | δ: 0.9 (t, 3H, CH₃), 1.3 (m, 6H, 3CH₂), 1.65 (m, 2H, CH₂), 1.7 (d, 3H, CH₃), 2.55 (t, 2H, CH₂), 5.25 (q, 1H, CH) |

| ¹³C NMR (CDCl₃) | δ: 200.0 (CO), 89.5 (CH), 39.5, 31.0, 29.5, 22.0 (CH₂), 15.0, 14.0 (CH₃) |

| IR (Infrared) | Expected strong absorption for C=O stretch around 1720 cm⁻¹ and for NO₂ stretches around 1550 cm⁻¹ and 1370 cm⁻¹. |

| MS (Mass Spec.) | Expected fragmentation patterns include α-cleavage and McLafferty rearrangement. |

Stability and Handling

α-Nitro ketones should be handled with care, as nitro compounds can be thermally sensitive and potentially explosive.[10]

-

Thermal Stability: Aliphatic nitro compounds can undergo exothermic decomposition at elevated temperatures.[10] It is recommended to avoid excessive heating and to store the compound in a cool, well-ventilated area.[11][12]

-

Photochemical Stability: Limited information is available on the photochemical stability of 2-nitro-3-nonanone. However, α-nitro ketones can undergo photochemical reactions, including cleavage of the C-N bond.

-

Chemical Stability: α-Nitro ketones are generally stable under neutral conditions but can be sensitive to strong acids and bases.

-

Handling Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood.[11][12] Avoid contact with skin and eyes, and inhalation of vapors.[13]

Reactivity

The reactivity of 2-nitro-3-nonanone is dictated by the interplay of the carbonyl and nitro groups. It can act as both an electrophile at the carbonyl carbon and a nucleophile at the α-carbon after deprotonation.[14]

Reactivity Overview

Caption: Key reactivity pathways of 2-nitro-3-nonanone.

Electrophilic Reactions

The carbonyl carbon of 2-nitro-3-nonanone is electrophilic and can be attacked by various nucleophiles.[1][15][16][17]

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary β-nitro alcohols.

Nucleophilic Reactions

The presence of the electron-withdrawing nitro and carbonyl groups makes the α-proton acidic. Deprotonation with a base generates a nitronate anion, which is a potent nucleophile.[2]

-

Alkylation and Acylation: The nitronate anion can react with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds at the α-position.

Experimental Protocols

Synthesis of 2-Nitro-3-nonanol (Henry Reaction Intermediate)[5][20]

-

To a stirred solution of heptanal (1 equivalent) and nitroethane (1.2 equivalents) in a suitable solvent (e.g., isopropanol), a catalytic amount of a base (e.g., diethylamine) is added at room temperature.

-

The reaction mixture is stirred for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-nitro-3-nonanol.

Synthesis of 2-Nitro-3-nonanone (Oxidation of 2-Nitro-3-nonanol)[8][21][22][23]

-

Potassium dichromate (0.069 mol) and water (35 mL) are mixed in a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel.[7]

-

The corresponding 2-nitro-3-nonanol (0.13 mol) is added gradually to the cooled, stirring solution.[7] Stirring is continued for an additional 10 minutes.[7]

-

A cooled solution of sulfuric acid (30 mL) in water (18 mL) is then added dropwise over a period of 1 hour.[7]

-

After the addition is complete, water (100 mL) is added to the reaction mixture.[7]

-

The mixture is extracted with dichloromethane (3 x 150 mL).[7]

-

The combined organic layers are washed with water (200 mL) and 5% sodium carbonate solution (200 mL).[7]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[7]

-

The crude product can be purified by distillation (e.g., Kugelrohr apparatus) to yield pure 2-nitro-3-nonanone.[7][18]

Potential Applications in Drug Development

The biological activity of nitro-containing compounds is well-documented, with many exhibiting antimicrobial, anticancer, and antiparasitic properties.[1] The nitro group can act as a bio-reducible functionality, leading to the in-situ generation of reactive nitrogen species that can induce cellular damage in target organisms. The dual functionality of α-nitro ketones presents opportunities for the design of novel therapeutic agents. The carbonyl group can participate in hydrogen bonding and other interactions with biological targets, while the nitro group can be a key pharmacophore. However, the potential for genotoxicity and mutagenicity associated with the nitro group is a significant concern that must be addressed in any drug discovery program.[2][3]

Conclusion

2-Nitro-3-nonanone is a reactive and versatile α-nitro ketone with potential applications in organic synthesis and drug discovery. Its stability and reactivity are governed by the electronic effects of the adjacent nitro and carbonyl groups. This guide has provided a summary of its synthesis, properties, and characteristic reactions, drawing on data from analogous compounds where necessary. The detailed experimental protocols and reaction pathway diagrams are intended to serve as a valuable resource for researchers working with this and similar compounds. Further investigation into the specific physical properties, toxicological profile, and biological activity of 2-nitro-3-nonanone is warranted to fully realize its potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. redalyc.org [redalyc.org]

- 7. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Nonanone | C9H18O | CID 13187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Nonanone natural, = 97 , FCC, FG 821-55-6 [sigmaaldrich.com]

- 10. iloencyclopaedia.org [iloencyclopaedia.org]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. prod.adv-bio.com [prod.adv-bio.com]

- 14. Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]

A Comprehensive Review of α-Nitro Ketone Synthesis: A Guide for Researchers and Drug Development Professionals

An in-depth exploration of the primary synthetic routes to α-nitro ketones, versatile intermediates in organic synthesis, this technical guide provides a detailed overview of key methodologies, experimental protocols, and mechanistic insights. The strategic importance of α-nitro ketones as precursors to a variety of valuable organic frameworks makes a thorough understanding of their synthesis crucial for researchers, scientists, and professionals in the field of drug development.

This whitepaper delves into the core strategies for the synthesis of α-nitro ketones, presenting a comparative analysis of their efficiencies and substrate scopes. Quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical transformations.

Oxidation of β-Nitro Alcohols

One of the most prevalent and reliable methods for the synthesis of α-nitro ketones is the oxidation of β-nitro alcohols. This two-step approach commences with the Henry reaction (also known as the nitroaldol reaction), a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base to yield a β-nitro alcohol.[1][2] Subsequent oxidation of the secondary alcohol functionality furnishes the desired α-nitro ketone.

The Henry reaction is reversible, and its mechanism involves the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon.[1] Protonation of the resulting alkoxide yields the β-nitro alcohol.

References

An In-depth Technical Guide to 3-Nonanone, 2-nitro-

CAS Number: 85199-51-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nonanone, 2-nitro-, a small molecule of interest in organic synthesis and potentially in drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also presents general information on the synthesis, reactivity, and biological activities of α-nitro ketones, the chemical class to which 3-Nonanone, 2-nitro- belongs. This document aims to serve as a valuable resource for researchers by contextualizing the potential properties and applications of 3-Nonanone, 2-nitro- within the broader landscape of nitro-containing compounds and by providing hypothetical experimental protocols and conceptual signaling pathways based on analogous molecules.

Introduction to 3-Nonanone, 2-nitro-

3-Nonanone, 2-nitro- is an organic compound with the chemical formula C₉H₁₇NO₃. As an α-nitro ketone, it features a nitro group (-NO₂) attached to the carbon atom adjacent to the carbonyl group (C=O). This structural arrangement confers unique reactivity to the molecule, making it a potentially versatile intermediate in organic synthesis. While specific data on the physicochemical and biological properties of 3-Nonanone, 2-nitro- are scarce in publicly available literature, its structural similarity to other biologically active nitro compounds, such as nitro fatty acids, suggests potential for investigation in various therapeutic areas.[1][2][3]

Physicochemical Properties

| Property | Value (for 3-Nonanone) | Reference |

| CAS Number | 925-78-0 | [4] |

| Molecular Formula | C₉H₁₈O | [4] |

| Molecular Weight | 142.24 g/mol | [4] |

| Boiling Point | 187-188 °C | [4] |

| Melting Point | -8 °C | [4] |

| Density | 0.822 g/cm³ | [4] |

Synthesis of α-Nitro Ketones: A General Overview

The synthesis of α-nitro ketones can be achieved through several methods. These approaches are generally applicable and could likely be adapted for the synthesis of 3-Nonanone, 2-nitro-.

Nitration of Enol Ethers or Enol Acetates

One common method involves the nitration of enol silyl ethers or enol acetates.[5][6] This reaction proceeds through an electron transfer mechanism, often using a nitrating agent like tetranitromethane.[5]

Experimental Protocol: General Procedure for the Nitration of an Enol Silyl Ether

-

Preparation of the Enol Silyl Ether: The corresponding ketone (e.g., 3-nonanone) is converted to its enol silyl ether by treatment with a suitable silylating agent (e.g., trimethylsilyl chloride) and a base (e.g., triethylamine) in an aprotic solvent.

-

Nitration Reaction: The purified enol silyl ether is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).

-

Addition of Nitrating Agent: A solution of the nitrating agent (e.g., tetranitromethane) in the same solvent is added dropwise to the enol silyl ether solution with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the α-nitro ketone.

Oxidation of α-Nitro Alcohols

Another synthetic route involves the oxidation of α-nitro alcohols, which are typically prepared via a Henry reaction (nitroaldol reaction).[7] Various oxidizing agents can be employed for this transformation, including potassium dichromate.[7]

Experimental Protocol: General Procedure for the Oxidation of an α-Nitro Alcohol

-

Preparation of the α-Nitro Alcohol: The parent aldehyde or ketone undergoes a Henry reaction with a nitroalkane in the presence of a base to form the corresponding α-nitro alcohol.

-

Oxidation: The α-nitro alcohol is dissolved in a suitable solvent (e.g., acetone). An oxidizing agent (e.g., Jones reagent, prepared from chromium trioxide and sulfuric acid) is added dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is quenched with isopropanol to destroy any excess oxidant. The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the α-nitro ketone.

References

- 1. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro fatty acids: novel drug candidates for the co-treatment of atherosclerosis and non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Nonanone | C9H18O | CID 61235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Organocatalytic Synthesis of 3-Nonanone, 2-nitro-

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric organocatalytic Michael addition of nitroalkanes to α,β-unsaturated aldehydes is a powerful and atom-economical method for the synthesis of chiral γ-nitro carbonyl compounds. These products are valuable synthetic intermediates, readily convertible to a variety of important molecules, including γ-amino acids and heterocyclic compounds, which are significant in drug discovery and development. This document provides detailed application notes and a generalized protocol for the synthesis of 2-nitro-3-nonanone, a representative γ-nitro ketone, via the organocatalytic conjugate addition of nitroethane to heptanal. The reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether, which proceeds through an enamine-based activation mechanism.

Reaction Principle

The synthesis of 2-nitro-3-nonanone is achieved through the Michael addition of nitroethane to heptanal. In the presence of a chiral organocatalyst, typically a diarylprolinol silyl ether, heptanal is converted into a nucleophilic enamine intermediate. This enamine then attacks the electrophilic β-carbon of the nitroalkene (formed in situ or added), leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired γ-nitro ketone, 2-nitro-3-nonanone, with high enantioselectivity. The stereochemical outcome is controlled by the chiral environment created by the organocatalyst.

Quantitative Data Summary

The following table summarizes representative quantitative data for the organocatalytic Michael addition of nitroalkanes to α,β-unsaturated aldehydes, based on analogous reactions reported in the literature.[1][2][3] It is important to note that specific results for the synthesis of 2-nitro-3-nonanone may vary and optimization may be required.

| Entry | Aldehyde | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Heptanal | Nitroethane | (S)-Diphenylprolinol silyl ether (10) | Toluene | 24 | >95 | >98 |

| 2 | Cinnamaldehyde | Nitromethane | (S)-Diphenylprolinol silyl ether (20) | Toluene | 24 | 95 | >95 |

| 3 | Pentanal | Nitroethylene | (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (5) + 3-Nitrobenzoic acid (5) | Toluene | 1 | 96 | >95 |

Experimental Protocols

This section provides a detailed, generalized methodology for the organocatalytic synthesis of 2-nitro-3-nonanone.

Materials and Reagents

-

Heptanal (freshly distilled)

-

Nitroethane

-

(S)-Diphenylprolinol silyl ether (or other suitable chiral amine catalyst)

-

Anhydrous solvent (e.g., Toluene, Chloroform, or Dichloromethane)

-

Benzoic acid or other acidic co-catalyst (optional, but may enhance reaction rate)[1]

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral organocatalyst (e.g., (S)-Diphenylprolinol silyl ether, 0.1 mmol, 10 mol%).

-

Addition of Reagents: Add anhydrous toluene (2.0 mL) to dissolve the catalyst. Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add freshly distilled heptanal (1.0 mmol, 1.0 equiv.) to the solution, followed by nitroethane (1.5 mmol, 1.5 equiv.). An acidic co-catalyst such as benzoic acid (0.1 mmol, 10 mol%) can be added at this stage to improve reaction times.[1]

-

Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (heptanal) is consumed (typically 24-48 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-nitro-3-nonanone.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its enantiomeric excess determined by chiral HPLC analysis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-nitro-3-nonanone.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Michael addition.

References

- 1. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Michael Addition Reactions Using 3-Nonanone and 2-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Michael addition reaction between 3-nonanone and the in situ generated 2-nitrostyrene (from 2-nitrobenzaldehyde). This reaction is a powerful tool for carbon-carbon bond formation, yielding γ-nitro ketones that are valuable intermediates in organic synthesis and drug discovery. The protocols provided are based on established organocatalytic methods for the asymmetric Michael addition of ketones to nitroalkenes.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis.[1] The use of nitroalkenes as Michael acceptors is particularly advantageous due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. The resulting γ-nitro carbonyl compounds are versatile building blocks that can be transformed into a variety of functional groups, including amines, ketones, and carboxylic acids, making them highly valuable in the synthesis of complex molecules and pharmacologically active compounds.[2][3]

Organocatalysis has emerged as a powerful strategy for achieving highly enantioselective Michael additions, avoiding the use of often toxic and expensive metal catalysts.[4] Chiral amines, such as proline and its derivatives, can activate ketones through the formation of enamine intermediates, which then react with the nitroalkene in a stereocontrolled manner.[1][4] This approach allows for the synthesis of chiral γ-nitro ketones with high levels of enantiopurity, which is crucial for the development of new therapeutics.

Applications in Drug Development

The products of Michael additions of ketones to nitroalkenes, γ-nitro ketones, are key intermediates in the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, providing access to γ-amino acids and their derivatives.[5] These motifs are present in numerous pharmaceuticals, including anticonvulsants, antidepressants, and anxiolytics.

For instance, the γ-aminobutyric acid (GABA)ergic system is a major target for drugs treating neurological disorders. The Michael adducts can serve as precursors for the synthesis of GABA analogues, which can modulate the activity of GABA receptors. The versatility of the carbonyl and nitro groups allows for further functionalization, enabling the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Experimental Protocols

Protocol 1: Proline-Catalyzed Michael Addition

This protocol is based on the well-established use of L-proline as an organocatalyst for the Michael addition of ketones to nitroolefins.[1][4]

Materials:

-

2-Nitrobenzaldehyde

-

3-Nonanone

-

L-Proline

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 2-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (5 mL), add 3-nonanone (1.2 mmol) and L-proline (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-nitro ketone.

Protocol 2: Asymmetric Michael Addition using a Chiral Diamine Catalyst

This protocol utilizes a chiral diamine catalyst, which has been shown to provide high enantioselectivity in the Michael addition of ketones to nitrostyrenes.

Materials:

-

2-Nitrobenzaldehyde

-

3-Nonanone

-

(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a dry reaction vessel, dissolve (S)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL).

-

Add 2-nitrobenzaldehyde (1.0 mmol) and 3-nonanone (1.5 mmol) to the catalyst solution.

-

Stir the reaction mixture at room temperature for 48-72 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench with saturated aqueous sodium bicarbonate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the enantiomerically enriched Michael adduct.

Data Presentation

The following table summarizes typical results for the organocatalytic Michael addition of various ketones to substituted nitrostyrenes, providing an expected range for the reaction of 3-nonanone with 2-nitrostyrene.

| Entry | Ketone Donor | Nitroalkene Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | β-Nitrostyrene | L-Proline (20) | DMSO | 24 | 95 | 95:5 | 92 |

| 2 | Acetone | β-Nitrostyrene | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine/TFA (10) | CH2Cl2 | 48 | 85 | - | 90 |

| 3 | 3-Pentanone | 4-Nitro-β-nitrostyrene | Chiral Thiourea (10) | Toluene | 72 | 78 | 90:10 | 95 |

| 4 | Propanal | β-Nitrostyrene | Diphenylprolinol silyl ether (5) | Toluene | 0.5 | 93 | >20:1 | 98 |

| 5 | Cyclopentanone | 2-Chloronitrostyrene | L-Proline (30) | Neat | 96 | 88 | 92:8 | 85 |

Note: The data presented is a compilation from various literature sources for similar reactions and serves as a guideline. Actual results for the reaction of 3-nonanone and 2-nitrostyrene may vary and require optimization.

Visualizations

Experimental Workflow

Caption: General workflow for the organocatalytic Michael addition.

Catalytic Cycle of Proline-Catalyzed Michael Addition

Caption: Proline-catalyzed Michael addition cycle.

References

Application Notes and Protocols: Henry (Nitroaldol) Reaction of 3-Nonanone with 2-Nitropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a versatile carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol.[1][2][3] This reaction is of significant interest in organic synthesis due to the utility of the resulting products, which can be readily converted into other valuable functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1][3] The application of the Henry reaction to ketones, particularly unactivated aliphatic ketones like 3-nonanone, presents a greater challenge than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.[4][5] Furthermore, the reaction is often reversible, which can lead to low product yields.[1][4]

These application notes provide an overview of the Henry reaction between 3-nonanone and 2-nitropropane, along with detailed experimental protocols based on established methodologies for similar substrates. The information is intended to guide researchers in developing robust procedures for the synthesis of the corresponding tertiary β-nitro alcohol, 4-ethyl-2-methyl-2-nitropentan-3-ol.

Reaction Scheme

Caption: General scheme for the Henry reaction of 3-Nonanone and 2-Nitropropane.

Data Presentation

The successful Henry reaction between a ketone and a secondary nitroalkane is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of potential catalytic systems and the expected outcomes based on literature for analogous reactions.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) [a] | Diastereoselectivity | Reference |

| Tetrabutylammonium fluoride (TBAF)·3H₂O | THF | Room Temp. | 24-48 | 5-51 [b] | Not Reported | [4] |

| Potassium Carbonate (K₂CO₃) | Neat or THF | Room Temp. | 24-72 | Moderate [c] | Not Reported | [4] |

| Amberlyst® A21 | Neat or THF | Room Temp. | 24-72 | 43-51 [d] | Not Reported | [4] |

| Copper(II) acetate/Chiral Ligand | CH₂Cl₂/THF | 0 to Room Temp. | 24 | Moderate to High | Potentially High | [6] |

[a] Yields are based on reactions with structurally similar ketones (e.g., cyclic ketones, 2-pentanone) and may vary for 3-nonanone. [b] A yield of 5% was reported for 2-pentanone with nitromethane, while cyclic ketones provided yields up to 51%.[4] [c] Moderate yields were reported for cyclic ketones.[4] [d] Yields reported for the reaction of cyclic ketones with nitromethane.[4]

Experimental Protocols

The following are detailed methodologies for performing the Henry reaction with 3-nonanone and 2-nitropropane using different catalytic systems.

Protocol 1: Tetrabutylammonium Fluoride (TBAF) Catalyzed Reaction

This protocol utilizes the catalytic activity of TBAF, a mild and effective catalyst for various organic reactions.[7][8]

Materials:

-

3-Nonanone

-

2-Nitropropane

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-nonanone (1.0 mmol) and 2-nitropropane (1.2 mmol) in anhydrous THF (5 mL) in a round-bottom flask, add TBAF·3H₂O (0.2 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.

Protocol 2: Heterogeneous Catalysis with Amberlyst® A21

This protocol employs a basic ion-exchange resin, Amberlyst® A21, as a heterogeneous catalyst, which simplifies product purification.

Materials:

-

3-Nonanone

-

2-Nitropropane

-

Amberlyst® A21 resin

-

Anhydrous Tetrahydrofuran (THF) (optional, for solvent-based reaction)

-

Methanol (for washing the resin)

-

Round-bottom flask or vial

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Wash the Amberlyst® A21 resin with methanol and dry under vacuum before use.

-

In a vial, combine 3-nonanone (1.0 mmol), 2-nitropropane (1.5 mmol), and the activated Amberlyst® A21 resin (0.2 g).

-

For a solvent-free reaction, stir the mixture neat. Alternatively, add anhydrous THF (5 mL).

-

Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by TLC or GC-MS.

-

After the reaction, dilute the mixture with ethyl acetate and filter to remove the resin.

-

Wash the resin with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Asymmetric Henry Reaction using a Chiral Copper(II) Catalyst

For enantioselective synthesis, a chiral catalyst can be employed. This protocol is a general guideline based on copper-catalyzed asymmetric Henry reactions.[6]

Materials:

-

3-Nonanone

-

2-Nitropropane

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Chiral bis(oxazoline) or other suitable chiral ligand

-

Anhydrous solvent (e.g., CH₂Cl₂, THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Cu(OAc)₂·H₂O (0.1 mmol) and the chiral ligand (0.11 mmol) in the anhydrous solvent (5 mL).

-

Stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add 3-nonanone (1.0 mmol) followed by 2-nitropropane (1.5 mmol).

-

Stir the reaction under an inert atmosphere for 24-72 hours, monitoring by chiral HPLC or TLC.

-

Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the metal catalyst.

-

Concentrate the filtrate and purify the product by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC.

Mandatory Visualizations

Reaction Mechanism

The Henry reaction proceeds through a base-catalyzed mechanism involving the formation of a nitronate anion.

Caption: Mechanism of the base-catalyzed Henry reaction.

Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing the Henry reaction.

Caption: General experimental workflow for the Henry reaction.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Henry Reaction [organic-chemistry.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

- 8. Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nef Reaction of 2-Nitro-3-nonanone to 3,2-nonanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nef reaction is a cornerstone transformation in organic synthesis, enabling the conversion of primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[1][2] This reaction proceeds via the acid-catalyzed hydrolysis of a nitronate salt, which is typically formed by the deprotonation of the nitroalkane with a strong base.[3] The Nef reaction is particularly valuable in synthetic strategies where the nitro group is used to facilitate carbon-carbon bond formation, acting as a masked carbonyl group.

This document provides detailed application notes and a comprehensive protocol for the Nef reaction of 2-nitro-3-nonanone to synthesize 3,2-nonanedione, a vicinal diketone. Vicinal diketones are important structural motifs in natural products and serve as versatile intermediates in the synthesis of various pharmaceuticals and other fine chemicals.[4]

Reaction Principle and Mechanism

The Nef reaction of 2-nitro-3-nonanone to 3,2-nonanedione involves two key stages:

-

Formation of the Nitronate Salt: The α-proton to the nitro group in 2-nitro-3-nonanone is acidic and can be removed by a strong base, such as sodium hydroxide, to form a resonance-stabilized nitronate salt.

-

Acid Hydrolysis: The nitronate salt is then subjected to strong acidic conditions. Protonation of the nitronate at the oxygen atom, followed by tautomerization and subsequent hydrolysis, leads to the formation of the desired dicarbonyl compound, 3,2-nonanedione, and nitrous oxide.[3][5]

It is crucial to maintain a low pH during the hydrolysis step to favor the formation of the carbonyl compound and suppress the formation of side products like oximes.[1]

Physicochemical Data

A summary of the available and estimated physicochemical properties of the starting material and the product is provided below for reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Boiling Point (°C) |

| 2-Nitro-3-nonanone | C₉H₁₇NO₃ | 187.24 | Liquid (predicted) | Not available |

| 3,2-Nonanedione | C₉H₁₆O₂ | 156.22 | Liquid (predicted) | Not available |

Experimental Protocol: Synthesis of 3,2-nonanedione

This protocol is based on established procedures for the Nef reaction of α-nitro ketones.

Materials and Reagents:

-

2-Nitro-3-nonanone

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH meter or pH paper

Procedure:

Part 1: Formation of the Sodium Nitronate Salt

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-3-nonanone (1.0 eq) in methanol (approximately 5-10 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.1 eq) in water with vigorous stirring.

-

Continue stirring the mixture at 0 °C for 1-2 hours to ensure complete formation of the nitronate salt.

Part 2: Acid Hydrolysis (Nef Reaction)

-

In a separate, larger round-bottom flask, prepare a cold (0 °C) solution of sulfuric acid (e.g., 4 M) in deionized water.

-

Slowly and carefully add the pre-formed nitronate salt solution from Part 1 to the cold sulfuric acid solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash successively with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,2-nonanedione.

-

The crude product can be purified further by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

-

The Nef reaction can be highly exothermic, especially during the addition of the nitronate to the acid. Perform the reaction in a well-ventilated fume hood and maintain strict temperature control.

-

Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Diethyl ether is highly flammable. Avoid open flames and use in a well-ventilated area.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

| Parameter | Value |

| Moles of 2-Nitro-3-nonanone | User-defined |

| Moles of Sodium Hydroxide | 1.1 x Moles of substrate |

| Concentration of Sulfuric Acid | 4 M |

| Reaction Time (Nitronate Formation) | 1-2 hours |

| Reaction Time (Hydrolysis) | 1-2 hours |

| Theoretical Yield of 3,2-nonanedione | Calculated based on starting material |

| Expected Product Yield | 60-80% |

| Expected Product Purity (after purification) | >95% |

Table 2: Spectroscopic Data for Product Characterization

| Technique | Expected Data for 3,2-nonanedione |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons of the nonane chain, with characteristic downfield shifts for protons adjacent to the carbonyl groups. |

| ¹³C NMR | Two distinct signals in the carbonyl region (typically >190 ppm) and signals for the aliphatic carbons. |

| IR Spectroscopy | Strong absorption bands in the region of 1700-1730 cm⁻¹ characteristic of C=O stretching in ketones. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of 3,2-nonanedione (m/z = 156.22) and characteristic fragmentation patterns. |

Visualizations

Caption: Experimental workflow for the synthesis of 3,2-nonanedione.

References

Application Notes: The Strategic Utility of 3-Nonanone, 2-nitro- in Heterocyclic Synthesis

Introduction

3-Nonanone, 2-nitro-, a γ-nitro ketone, is a versatile and highly valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both a keto group and a nitro group on the aliphatic chain provides two reactive centers that can be strategically manipulated to construct diverse ring systems. This bifunctionality allows for a range of cyclization strategies, making it a key building block for medicinal chemists and researchers in drug development. The nitro group can serve as a masked amino group, which, upon reduction, can participate in intramolecular condensation reactions with the ketone functionality. This approach is particularly effective for the synthesis of five-membered N-heterocycles.

Key Applications and Synthetic Routes

The primary application of 3-nonanone, 2-nitro- in heterocyclic synthesis revolves around reductive cyclization methodologies. The transformation of the nitro group into an amine is a critical step that initiates the cyclization cascade. This can be achieved through various catalytic hydrogenation methods.

Synthesis of Substituted Pyrrolidines and Dihydropyrroles

One of the most prominent applications of γ-nitro ketones like 3-nonanone, 2-nitro- is the synthesis of substituted pyrrolidines and their partially unsaturated analogs, 3,4-dihydro-2H-pyrroles. These structural motifs are prevalent in numerous biologically active compounds and natural products. The general strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization with the ketone.

A common approach is the catalytic hydrogenation of the γ-nitro ketone, which leads to the formation of an intermediate γ-amino ketone. This intermediate readily undergoes spontaneous or acid-catalyzed cyclization and subsequent dehydration to yield the corresponding dihydropyrrole. Further reduction of the dihydropyrrole can afford the fully saturated pyrrolidine ring.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the use of 3-nonanone, 2-nitro- as a precursor for heterocyclic synthesis.

Protocol 1: Synthesis of 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole via Catalytic Hydrogenation

This protocol describes the reductive cyclization of 3-nonanone, 2-nitro- to form the corresponding dihydropyrrole derivative.

Materials:

-

3-Nonanone, 2-nitro-

-

Raney Nickel (or Palladium on Carbon, 5-10 mol%)

-

Methanol (or Ethanol)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filter paper

-

Rotary evaporator

Procedure:

-

In a suitable round-bottom flask, dissolve 3-nonanone, 2-nitro- (1 equivalent) in methanol to a concentration of 0.1-0.5 M.

-

Carefully add the catalyst (Raney Nickel or Pd/C, 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole can be purified by distillation or column chromatography on silica gel.

Quantitative Data Summary:

| Precursor | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Nonanone, 2-nitro- | Raney Ni | Methanol | 3 | 25 | 12 | 85-95 |

| 3-Nonanone, 2-nitro- | 10% Pd/C | Ethanol | 1 | 25 | 24 | 80-90 |

Protocol 2: Synthesis of 3-Chloro-5-hexyl-2-methylisoxazole

This protocol outlines a potential synthetic route to an isoxazole derivative, leveraging the reactivity of the nitro and keto groups under different conditions. This is based on general methods for converting β-nitroketones to isoxazoles.

Materials:

-

3-Nonanone, 2-nitro-

-

Hydrochloric acid (concentrated)

-

Acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-nonanone, 2-nitro- (1 equivalent) in glacial acetic acid.

-

Carefully add concentrated hydrochloric acid (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-